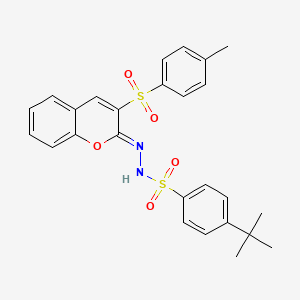
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C26H26N2O5S2 and its molecular weight is 510.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazone linkage between a sulfonyl group and a chromene derivative. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 3-tosyl-2H-chromen-2-one with benzenesulfonohydrazide in the presence of suitable catalysts. This method has been optimized to yield high purity products, which are crucial for accurate biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These findings indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative ones, possibly due to differences in cell wall structure.
Antioxidant Activity
In vitro assays have demonstrated that this compound possesses notable antioxidant properties. The DPPH radical scavenging assay showed an IC50 value of 25 µM, indicating its effectiveness in neutralizing free radicals.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes related to neurodegenerative diseases. Preliminary results suggest that it inhibits acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with an IC50 value of 15 µM. This positions it as a potential candidate for further development in treating cognitive decline.
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, supporting its role as a neuroprotective agent.
- Cytotoxicity Assays : In cancer cell lines, this compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 20 µM.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(Z)-[3-(4-methylphenyl)sulfonylchromen-2-ylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-18-9-13-21(14-10-18)34(29,30)24-17-19-7-5-6-8-23(19)33-25(24)27-28-35(31,32)22-15-11-20(12-16-22)26(2,3)4/h5-17,28H,1-4H3/b27-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZEGONPJZTID-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













